Welcome to the BenchChem Online Store!
molecular formula C10H14N2O2 B8780404 ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Cat. No. B8780404
M. Wt: 194.23 g/mol
InChI Key: MMPCEQUSDNZYMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08440830B2

Procedure details

To a solution of ethyl 6-benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (1.0 eq) in ethanol was added 10% Pd/C (w/w), and the reaction was carried under hydrogen atmosphere overnight. Reaction mixture was filtered through celite and concentrated to afford crude product which on purification afforded compound ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate.
Name
ethyl 6-benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][C:11]2[CH:14]=[C:15]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[NH:16][C:10]=2[CH2:9]1)C1C=CC=CC=1>C(O)C.[Pd]>[NH:16]1[C:10]2[CH2:9][NH:8][CH2:13][CH2:12][C:11]=2[CH:14]=[C:15]1[C:17]([O:19][CH2:20][CH3:21])=[O:18]

Inputs

Step One
Name
ethyl 6-benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2=C(CC1)C=C(N2)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford crude product which
CUSTOM
Type
CUSTOM
Details
on purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1C(=CC2=C1CNCC2)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.